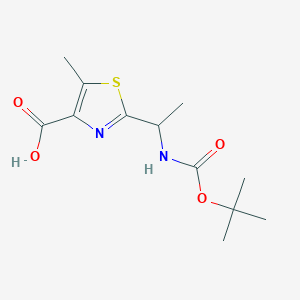

2-(1-((tert-ブトキシカルボニル)アミノ)エチル)-5-メチルチアゾール-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid is a chemical compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group

科学的研究の応用

Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: : The thiazole ring is a common motif in biologically active compounds, and this compound could be used in the development of new drugs or biological probes.

Medicine: : The Boc-protected amine group makes it a useful intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

Industry: : It can be used in the development of new materials or as a reagent in chemical manufacturing processes.

作用機序

Target of Action

The compound, also known as 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, is a derivative of tert-butoxycarbonyl (Boc) amino acids . The Boc group is a widely used amine protecting group in organic synthesis . It plays a significant role in the protection and deprotection of amine functional groups, which are crucial in peptide synthesis .

Mode of Action

The compound interacts with its targets through the Boc group. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses, with reaction times ranging from 2-16 hours depending on the substrate . This interaction leads to changes in the structure of the target molecule, enabling further reactions or transformations.

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. The Boc group’s protection and deprotection play a significant role in these pathways, enabling the sequential addition of amino acids to form peptides . The compound’s interaction with its targets can influence these pathways, potentially affecting the synthesis of peptides.

Pharmacokinetics

It’s known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The primary result of the compound’s action is the deprotection of the Boc group. This process enables the free amine to participate in further reactions, such as the formation of peptides . The compound’s action can therefore facilitate the synthesis of complex organic molecules, including peptides.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group typically requires specific conditions, such as the presence of TFA and certain temperatures . Additionally, the compound’s solubility in various solvents can affect its ability to interact with its targets .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors

Thiazole Synthesis: : The thiazole ring can be synthesized through a cyclization reaction involving aminothiols and α-haloketones.

Carboxylation: : The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate (KMnO₄) or other oxidizing agents.

Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

化学反応の分析

Types of Reactions

Oxidation: : The carboxylic acid group can be introduced through oxidation reactions.

Reduction: : Reduction reactions can be used to modify the thiazole ring or other functional groups.

Substitution: : Substitution reactions can be employed to introduce various substituents on the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl)

Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: : Various alkyl halides, amines, and other nucleophiles

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols, amines

Substitution: : Alkylated or acylated derivatives

類似化合物との比較

Similar Compounds

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: : Another Boc-protected amine with a different ring structure.

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: : Similar Boc-protected amine but with an azetidine ring instead of a thiazole ring.

Uniqueness

The presence of the thiazole ring in 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid distinguishes it from other Boc-protected amines, providing unique chemical and biological properties.

生物活性

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid, also known as Boc-protected thiazole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group. Its chemical formula is C12H18N2O4S, with a molecular weight of approximately 286.34 g/mol . The presence of the Boc group plays a crucial role in its reactivity and biological activity.

The primary action mechanism involves the deprotection of the Boc group, which allows the free amine to participate in further reactions, particularly in peptide synthesis. This process is typically facilitated by trifluoroacetic acid (TFA), requiring specific conditions such as temperature and reaction time.

Antioxidant and Antimicrobial Properties

Thiazole derivatives have been recognized for their antioxidant and antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant protective effects against oxidative stress and have potential applications in treating conditions related to hyperglycemia and inflammation .

Inhibition of Cancer Cell Growth

Recent research has highlighted the potential of thiazole derivatives in cancer therapy. For instance, studies on related compounds show that they can inhibit specific mitotic kinesins, leading to the induction of multipolarity in cancer cells, which disrupts normal cell division and promotes cell death .

Study on Insulin Sensitivity

A notable study investigated the effects of a thiazole derivative similar to 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid on insulin sensitivity and lipid profiles in diabetic rats. The compound significantly reduced serum glucose levels and improved lipid profiles by decreasing triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) . Histopathological examinations confirmed the restoration of pancreatic morphology in treated animals.

Synthesis and Biological Evaluation

Another study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The synthesized compounds demonstrated micromolar inhibition of specific cellular targets involved in mitosis, suggesting their potential as therapeutic agents against cancers characterized by centrosome amplification .

Comparative Analysis with Similar Compounds

The biological activity of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid can be compared with other Boc-protected amines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Structure | Anti-inflammatory |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | Structure | Antimicrobial |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | Anticancer |

特性

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYPKDFEHTFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。